REACTION_CXSMILES
|
C[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][NH2:15]>CN(C=O)C>[CH3:14][NH:15][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[CH:2][C:9]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C#N)C=CC(=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |